molecular formula C11H14BrN3O4 B13491743 tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

Cat. No.: B13491743
M. Wt: 332.15 g/mol
InChI Key: XIWZYIIMGGXVAT-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., Cs2CO3), solvents (e.g., 1,4-dioxane).

    Reduction: Hydrogen gas, palladium catalysts.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14BrN3O4

Molecular Weight

332.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C11H14BrN3O4/c1-6-7(15(17)18)5-13-9(8(6)12)14-10(16)19-11(2,3)4/h5H,1-4H3,(H,13,14,16)

InChI Key

XIWZYIIMGGXVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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